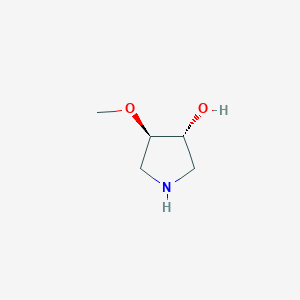

(3R,4R)-4-methoxypyrrolidin-3-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R,4R)-4-methoxypyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-8-5-3-6-2-4(5)7/h4-7H,2-3H2,1H3/t4-,5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLVZYRDCKUFONR-RFZPGFLSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CNCC1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1CNC[C@H]1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40433070 | |

| Record name | (3R,4R)-3-hydroxy-4-methoxypyrrolidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473298-17-8 | |

| Record name | (3R,4R)-3-hydroxy-4-methoxypyrrolidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-(3R,4R)-4-methoxypyrrolidin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3r,4r 4 Methoxypyrrolidin 3 Ol and Its Chiral Analogues

Stereoselective and Asymmetric Synthesis Approaches

The synthesis of enantiomerically pure (3R,4R)-4-methoxypyrrolidin-3-ol relies on strategies that can control the formation of its two contiguous stereocenters. These methods include drawing from nature's chiral pool, employing asymmetric catalysis, and utilizing enzymatic transformations.

Chiral Pool Strategies for Pyrrolidine (B122466) Construction

The chiral pool refers to the collection of abundant and inexpensive enantiopure natural products that can be used as starting materials in synthesis. amazonaws.comnih.gov Sugars and amino acids are common members of the chiral pool and serve as excellent precursors for the synthesis of chiral pyrrolidines.

One notable strategy involves the synthesis of a closely related analogue, (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, from readily available carbohydrates like D-glucose or D-xylose. sioc-journal.cn For instance, a synthesis starting from diacetone-D-glucose can lead to the desired pyrrolidine structure through a key intramolecular reductive aminoalkylation step. sioc-journal.cn Similarly, L-(+)-tartaric acid, another chiral pool starting material, has been utilized to produce enantiopure 3,4-dihydroxypyrrolidine derivatives. nih.gov These diol precursors can then be selectively methoxylated to yield the target compound.

The general approach involves transforming the carbohydrate into a suitable acyclic precursor containing the necessary carbon framework and stereocenters. This precursor is then cyclized to form the pyrrolidine ring, preserving the chirality of the starting material.

Asymmetric Organocatalysis in Pyrrolidine Ring Formation

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules, avoiding the use of metal catalysts. amazonaws.comnih.govchemrxiv.org Chiral secondary amines, such as proline and its derivatives, are effective organocatalysts for the formation of substituted pyrrolidines. nih.govmdpi.com

The organocatalytic approach often involves the conjugate addition of aldehydes or ketones to nitro-olefins or other Michael acceptors. This reaction, when catalyzed by a chiral organocatalyst, can generate highly functionalized and enantioenriched intermediates that can be further elaborated to form the pyrrolidine ring. For example, the organocatalytic conjugate addition of aldehydes to β-nitroacrolein dimethyl acetal (B89532) produces nitroaldehydes with high stereoselectivity. Current time information in Bangalore, IN. These adducts can then be converted into 3,4-disubstituted pyrrolidines through a one-pot reduction of the nitro group and subsequent intramolecular reductive amination. Current time information in Bangalore, IN.

While a direct organocatalytic synthesis of this compound has not been explicitly detailed, the existing methodologies for the synthesis of 3,4-disubstituted pyrrolidines provide a clear blueprint for its potential synthesis using this strategy.

Table 2: Organocatalytic Synthesis of Substituted Pyrrolidines

| Reaction Type | Catalyst | Substrates | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Michael Addition | Diarylprolinol silyl (B83357) ether | Aldehydes and nitroalkenes | - | up to 99% | nih.gov |

| Michael Addition | Pyrrolidine-thiourea | 1,3-Dicarbonyls and nitroolefins | - | - | au.dk |

Transition Metal-Catalyzed Enantioselective Cyclizations

Transition metal catalysis offers a versatile and efficient means of constructing the pyrrolidine ring with high stereocontrol. acs.org Palladium-, rhodium-, and iridium-based catalysts have been extensively used in a variety of cyclization reactions to form N-heterocycles. nih.govacs.orgresearchgate.net

One common approach is the intramolecular hydroamination or aminoarylation of an unsaturated amine precursor. For instance, palladium-catalyzed hydroarylation of pyrrolines can directly furnish 3-substituted pyrrolidines. chemrxiv.org Rhodium-catalyzed cyclization of unsaturated amines has also been shown to produce pyrrolidines and pyrrolidinones. nih.gov More recently, iridium-catalyzed reductive generation of azomethine ylides from amides, followed by a [3+2] cycloaddition, has provided a general route to highly functionalized pyrrolidines. researchgate.net

These methods allow for the construction of the pyrrolidine ring from acyclic precursors, with the stereochemistry being controlled by the chiral ligands associated with the metal center.

Table 3: Transition Metal-Catalyzed Synthesis of Substituted Pyrrolidines

| Metal Catalyst | Reaction Type | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Palladium | Hydroarylation | Pyrrolines and aryl halides | Direct synthesis of 3-aryl pyrrolidines | chemrxiv.org |

| Rhodium | Cyclization | Unsaturated amines | Formation of pyrrolidines and pyrrolidinones | nih.gov |

Chemo-Enzymatic Synthesis Pathways

Chemo-enzymatic synthesis combines the advantages of both chemical and enzymatic reactions to achieve highly selective transformations. Enzymes, with their inherent chirality and high specificity, are particularly well-suited for the synthesis of enantiopure compounds.

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. researchgate.net In the context of pyrrolidine synthesis, enzymatic kinetic resolution is often employed to resolve racemic intermediates, such as alcohols or amines. whiterose.ac.uk Hydrolases, like lipases and proteases, are commonly used for this purpose. whiterose.ac.uk

For example, the acetylation of a racemic 3-hydroxypyrrolidine using a lipase (B570770) can selectively acylate one enantiomer, leaving the other enantiomer in high enantiomeric excess. whiterose.ac.uk This unreacted enantiomer can then be carried forward to synthesize the desired chiral pyrrolidine derivative. The efficiency of the resolution is dependent on the enzyme, the acyl donor, and the reaction conditions.

Table 4: Enzymatic Kinetic Resolution of Pyrrolidine Derivatives

| Enzyme | Reaction Type | Substrate | Enantiomeric Excess (ee) of Recovered Substrate | Reference |

|---|---|---|---|---|

| Amano Lipase P | Acetylation | (±)-3-Hydroxypyrrolidine | >99% (S)-enantiomer | whiterose.ac.uk |

Retrosynthetic Analysis of this compound

A retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. amazonaws.com For this compound, several disconnection strategies can be envisioned based on the synthetic methodologies discussed above.

A primary disconnection can be made at the C-O bond of the methoxy (B1213986) group and the N-H bond, suggesting a precursor like a 3,4-epoxypyrrolidine or a 3,4-dihydroxypyrrolidine. The latter is a key intermediate accessible from the chiral pool.

Retrosynthetic Pathway 1: Chiral Pool Approach

The most direct retrosynthetic approach traces the molecule back to a chiral pool starting material. The target molecule can be seen as a derivative of a 3,4-dihydroxypyrrolidine. This diol can be obtained from L-(+)-tartaric acid or a suitable carbohydrate like D-mannitol through a series of stereocontrolled transformations. The key steps would involve the formation of a diamine or an amino alcohol precursor followed by cyclization.

Retrosynthetic Pathway 2: Asymmetric Cyclization Approach

Alternatively, a disconnection across the C3-C4 bond and the N-C2 bond suggests an acyclic precursor that can be cyclized using a transition metal-catalyzed or organocatalytic method. For instance, a precursor containing an amino group and an appropriately functionalized alkene or aldehyde could undergo an intramolecular cyclization to form the pyrrolidine ring. The stereochemistry would be established during the cyclization step through the use of a chiral catalyst or auxiliary.

This analysis highlights the versatility of modern synthetic organic chemistry in accessing valuable chiral building blocks like this compound, with multiple convergent and stereocontrolled routes available to the synthetic chemist.

Key Disconnections and Strategic Bond Formations

The design of a synthetic route to a target molecule like this compound begins with retrosynthetic analysis, a process of breaking down the molecule into simpler, commercially available starting materials. lkouniv.ac.in For substituted pyrrolidines, several key disconnections are commonly employed, each corresponding to a reliable bond-forming reaction. nih.gov

A primary disconnection strategy for the pyrrolidine ring involves breaking one or two of the carbon-carbon or carbon-nitrogen bonds of the heterocyclic core. Common C-C bond disconnections lead back to acyclic precursors that can be cyclized through various reactions. For instance, a disconnection across the C2-C3 and C4-C5 bonds suggests a [3+2] cycloaddition reaction, a powerful tool for constructing five-membered rings. nih.govwikipedia.org Alternatively, breaking a single C-N bond points towards an intramolecular cyclization of an amino-functionalized precursor.

Strategic bond formations for assembling the pyrrolidine skeleton are diverse. Intramolecular reactions are particularly valuable as they can offer high levels of stereocontrol. Key strategies include:

Intramolecular Nucleophilic Substitution: This approach involves the cyclization of a linear precursor containing a nucleophilic nitrogen and an electrophilic carbon. The stereochemistry of the final product can be controlled by the existing stereocenters in the acyclic chain.

Reductive Amination: The intramolecular reductive amination of a keto-amine or a related derivative is a common method for forming the C-N bond and closing the pyrrolidine ring.

Ring-Closing Metathesis (RCM): RCM has emerged as a powerful method for the formation of cyclic olefins, including pyrroline (B1223166) derivatives, which can be subsequently functionalized. researchgate.nettandfonline.comtandfonline.com This strategy involves the use of ruthenium-based catalysts to cyclize a diene precursor. tandfonline.com

Functional Group Interconversions in Retrosynthesis

Functional group interconversions (FGIs) are a critical component of retrosynthetic analysis, allowing for the transformation of one functional group into another to facilitate a key bond-forming step or to install the desired functionality of the target molecule. lkouniv.ac.infiveable.me In the context of synthesizing this compound, several FGIs are strategically important.

The hydroxyl and methoxy groups at the C3 and C4 positions are key features of the target molecule. In a retrosynthetic sense, these can be envisioned as arising from other functional groups. For example, a vicinal diol could be a precursor, with one of the hydroxyl groups being selectively methylated. This diol, in turn, could be the product of the dihydroxylation of a pyrroline double bond.

Another common FGI involves the reduction of a carbonyl group to a hydroxyl group. A pyrrolidinone precursor, for instance, could be reduced to the corresponding pyrrolidinol. Similarly, an ester group can be reduced to a hydroxymethyl group, as seen in the synthesis of related pyrrolidine derivatives. researchgate.net The nitrogen atom of the pyrrolidine ring also offers opportunities for FGI. For example, a protecting group on the nitrogen is often necessary during the synthesis and is removed in the final steps.

| Target Functional Group | Precursor Functional Group | Reaction Type |

| Alcohol (-OH) | Ketone (C=O) | Reduction |

| Alcohol (-OH) | Alkene (C=C) | Dihydroxylation |

| Methoxy (-OCH3) | Alcohol (-OH) | Methylation |

| Amine (-NH) | Carbamate (B1207046) (-N-Boc) | Deprotection |

Detailed Mechanistic Studies of Key Synthetic Transformations

The successful synthesis of complex molecules like this compound relies on a deep understanding of the mechanisms of the key chemical reactions involved. This knowledge allows for the prediction and control of stereochemistry and reactivity.

1,3-Dipolar Cycloaddition Reactions in Pyrrolidine Synthesis

The 1,3-dipolar cycloaddition is a powerful and widely used method for the synthesis of five-membered heterocycles, including pyrrolidines. wikipedia.orgresearchgate.net This reaction involves the [3+2] cycloaddition of a 1,3-dipole, such as an azomethine ylide, with a dipolarophile, typically an alkene or alkyne. nih.govwikipedia.org The reaction is concerted and proceeds through a cyclic transition state, which allows for a high degree of stereocontrol. nih.gov

The regioselectivity and diastereoselectivity of the 1,3-dipolar cycloaddition are governed by both steric and electronic factors, which can be understood through frontier molecular orbital (FMO) theory. nih.gov The use of chiral auxiliaries on either the azomethine ylide or the dipolarophile can induce high levels of enantioselectivity. nih.govresearchgate.net For instance, the synthesis of (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol has been achieved with high diastereoselectivity using a chiral sultam auxiliary on the dipolarophile. researchgate.net The reaction of an achiral N-benzyl-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine, which serves as an azomethine ylide precursor, with a chiral acrylamide (B121943) leads to the formation of a substituted pyrrolidine with excellent stereocontrol. researchgate.net

The mechanism involves the in situ generation of the azomethine ylide, which then undergoes a concerted cycloaddition with the alkene. The stereochemical outcome is determined by the facial selectivity of the approach of the two reactants.

Reduction of N-O Bonds in Isoxazolidine (B1194047) Precursors

Isoxazolidines, which are five-membered heterocycles containing both nitrogen and oxygen atoms, are valuable intermediates in the synthesis of pyrrolidines. They can be readily prepared via 1,3-dipolar cycloaddition of a nitrone with an alkene. The subsequent reductive cleavage of the N-O bond in the isoxazolidine ring opens the ring to afford a 1,3-amino alcohol. This strategy allows for the introduction of both nitrogen and oxygen functionalities in a stereocontrolled manner.

The reduction of the N-O bond can be achieved using various reducing agents, such as zinc in acetic acid or catalytic hydrogenation. nih.gov For example, the reduction of a cis-isoxazolidine, obtained from the cycloaddition of a nitrone with diethyl maleate, yields the corresponding pyrrolidone in excellent yield. researchgate.net This pyrrolidone can then be further functionalized to access the desired pyrrolidin-3-ol derivative. The choice of reducing agent and reaction conditions is crucial to avoid over-reduction or side reactions.

Ring-Closing Metathesis (RCM) Approaches for Pyrrolidine Ring Closure

Ring-closing metathesis (RCM) has become a cornerstone of modern organic synthesis for the construction of cyclic compounds, including nitrogen heterocycles. tandfonline.combiu.ac.il This reaction, typically catalyzed by ruthenium complexes such as Grubbs' catalysts, involves the intramolecular reaction of a diene to form a cyclic alkene and a small volatile alkene like ethylene. researchgate.nettandfonline.comorganic-chemistry.org

In the context of pyrrolidine synthesis, a diallylamine (B93489) derivative can be subjected to RCM to form a 2,5-dihydropyrrole (a pyrroline). tandfonline.comtandfonline.com This pyrroline can then be further elaborated, for example, by dihydroxylation of the double bond to introduce the vicinal diol functionality present in many substituted pyrrolidines. The efficiency of the RCM reaction can be influenced by the nature of the substituents on the diene and the choice of catalyst. researchgate.netorganic-chemistry.org The reaction is generally tolerant of a wide range of functional groups, making it a versatile tool in complex molecule synthesis. researchgate.netacs.org

| Catalyst | Substrate Type | Product | Yield (%) | Reference |

| Grubbs' First Generation | Diallylamine derivatives | Pyrrolidine derivatives | 70-95 | researchgate.nettandfonline.com |

| Grubbs' Second Generation | Enyne substrates | Pyrrolidine derivatives with diene moiety | High | organic-chemistry.orgresearchgate.net |

Nucleophilic Substitution (SN2) Reactions for Stereocontrol

Nucleophilic substitution (SN2) reactions are fundamental transformations in organic chemistry that can be harnessed to achieve excellent stereocontrol. In an SN2 reaction, a nucleophile attacks an electrophilic carbon center, leading to the displacement of a leaving group in a single, concerted step. This process results in the inversion of the stereochemistry at the carbon center.

In the synthesis of chiral pyrrolidines, intramolecular SN2 reactions are particularly powerful. researchgate.net For instance, a chiral α-amino ester enolate can react with a tethered allylic halide in an intramolecular fashion to produce a functionalized pyrrolidine with high diastereoselectivity and enantioselectivity. researchgate.netnih.gov This "memory of chirality" approach allows the stereochemical information from a single chiral center in the starting material to be effectively transferred to the newly formed stereocenters in the cyclic product. researchgate.netnih.gov The stereochemical outcome is dictated by the geometry of the transition state, which is influenced by factors such as the nature of the substrate and the reaction conditions.

Protecting Group Strategies and Methodologies

The successful synthesis and subsequent elaboration of the this compound scaffold are critically dependent on the judicious selection and application of protecting groups. These temporary modifications of functional groups prevent them from interfering with desired chemical transformations at other sites in the molecule.

N-Protection with tert-Butoxycarbonyl (Boc) and Subsequent Deprotection Strategies

The protection of the secondary amine in the pyrrolidine ring is a common first step in many synthetic routes. The tert-butoxycarbonyl (Boc) group is a frequently chosen protecting group for amines due to its stability under a wide range of reaction conditions, including those that are nucleophilic, basic, and catalytic hydrogenation. nih.gov

N-Boc Protection:

The introduction of the Boc group onto the nitrogen atom of this compound is typically achieved by reacting the pyrrolidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. nih.gov The base serves to deprotonate the secondary amine, increasing its nucleophilicity towards the electrophilic carbonyl carbon of Boc₂O. Common bases used for this transformation include triethylamine (B128534) (TEA), diisopropylethylamine (DIPEA), or sodium bicarbonate. The reaction is generally carried out in a suitable aprotic solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) at room temperature. The resulting N-Boc protected compound, tert-butyl (3R,4R)-3-hydroxy-4-methoxypyrrolidine-1-carboxylate, is often a stable, crystalline solid that is amenable to purification by column chromatography. nih.gov

Table 1: Typical Reaction Conditions for N-Boc Protection

| Reagent | Base | Solvent | Temperature | Reaction Time | Typical Yield |

| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (TEA) | Dichloromethane (DCM) | Room Temperature | 2-4 hours | >95% |

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium Bicarbonate | THF/Water | Room Temperature | 12-16 hours | High |

| Di-tert-butyl dicarbonate (Boc₂O) | 4-(Dimethylamino)pyridine (DMAP) (cat.) | Acetonitrile | Room Temperature | 1-3 hours | High |

Subsequent Deprotection Strategies:

The removal of the Boc group is a crucial step to liberate the amine for further functionalization. The acid-lability of the Boc group allows for its selective removal under conditions that often leave other protecting groups, such as esters and some ethers, intact. The most common method for Boc deprotection is treatment with a strong acid, such as trifluoroacetic acid (TFA), either neat or in a solvent like dichloromethane. nih.gov Alternatively, ethereal solutions of hydrogen chloride (HCl) in solvents like dioxane or methanol (B129727) are also highly effective. nih.gov The mechanism of deprotection involves the protonation of the carbamate oxygen followed by the elimination of isobutylene (B52900) and carbon dioxide, regenerating the secondary amine as its corresponding salt.

Table 2: Common Reagents for N-Boc Deprotection

| Reagent | Solvent | Temperature | Reaction Time | Notes |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0°C to Room Temperature | 30-60 minutes | Volatile and corrosive reagent. |

| Hydrogen Chloride (HCl) | 1,4-Dioxane | Room Temperature | 1-2 hours | Product is isolated as the hydrochloride salt. |

| Hydrogen Chloride (HCl) | Methanol | Room Temperature | 1-2 hours | Can lead to the formation of methyl esters if other acid-labile esters are present. |

| Phosphoric Acid | Water | Mildly elevated temperatures | Variable | Considered a greener alternative. nih.gov |

Orthogonal Protection Schemes for Differential Functionalization

The presence of a hydroxyl group in addition to the protected amine in N-Boc-(3R,4R)-4-methoxypyrrolidin-3-ol allows for further selective modifications. Orthogonal protection is a powerful strategy that enables the selective deprotection of one functional group in the presence of others by using protecting groups that are removed under different, non-interfering conditions. sigmaaldrich.comnih.gov

For the differential functionalization of N-Boc-(3R,4R)-4-methoxypyrrolidin-3-ol, the hydroxyl group can be protected with a group that is stable to the acidic conditions required for Boc removal. This allows for the selective deprotection of the nitrogen and subsequent reaction at that site, while the hydroxyl group remains protected. Conversely, the hydroxyl protecting group can be removed under conditions that leave the N-Boc group intact, allowing for functionalization of the hydroxyl group.

Common protecting groups for the hydroxyl function that are orthogonal to the N-Boc group include:

Silyl ethers (e.g., TBDMS, TIPS): These are stable to a wide range of non-acidic conditions and are typically removed by fluoride (B91410) ion sources such as tetrabutylammonium (B224687) fluoride (TBAF).

Benzyl ethers (Bn): These are stable to both acidic and basic conditions and are commonly removed by catalytic hydrogenolysis (e.g., H₂, Pd/C).

Acyl groups (e.g., Acetyl, Benzoyl): These are introduced using acid chlorides or anhydrides and are typically removed under basic conditions (e.g., K₂CO₃/MeOH or NaOMe/MeOH).

The choice of the hydroxyl protecting group depends on the planned synthetic route and the desired order of functionalization. For instance, if a reaction at the nitrogen is desired first, the hydroxyl group could be protected as a silyl ether. The Boc group can then be removed with TFA, and the resulting free amine can be functionalized. Subsequently, the silyl ether can be cleaved with TBAF to liberate the hydroxyl group for further transformation.

Table 3: Example of an Orthogonal Protection Strategy

| Step | Transformation | Reagents and Conditions | Protected Intermediate |

| 1 | N-Boc Protection | Boc₂O, TEA, DCM | tert-butyl (3R,4R)-3-hydroxy-4-methoxypyrrolidine-1-carboxylate |

| 2 | O-Silylation | TBDMSCl, Imidazole, DMF | tert-butyl (3R,4R)-3-(tert-butyldimethylsilyloxy)-4-methoxypyrrolidine-1-carboxylate |

| 3 | N-Deprotection | TFA, DCM | (3R,4R)-3-(tert-butyldimethylsilyloxy)-4-methoxypyrrolidine |

| 4 | N-Alkylation | R-X, Base | N-Alkyl-(3R,4R)-3-(tert-butyldimethylsilyloxy)-4-methoxypyrrolidine |

| 5 | O-Deprotection | TBAF, THF | N-Alkyl-(3R,4R)-4-methoxypyrrolidin-3-ol |

This systematic approach, utilizing orthogonal protecting groups, provides a versatile and powerful toolbox for the synthesis of a wide array of complex derivatives from the chiral scaffold of this compound.

Applications of 3r,4r 4 Methoxypyrrolidin 3 Ol As a Chiral Building Block in Advanced Organic Synthesis

Synthesis of Stereochemically Defined Organic Intermediates

The precise arrangement of the methoxy (B1213986) and hydroxyl groups on the pyrrolidine (B122466) ring of (3R,4R)-4-methoxypyrrolidin-3-ol makes it an attractive starting material for creating more complex chiral molecules. Chemists can selectively modify these functional groups and the nitrogen atom to build a diverse array of organic intermediates.

Stereocontrolled Functionalization of the Pyrrolidine Ring

The synthesis of functionalized pyrrolidines with high stereocontrol is a key objective in medicinal chemistry. One of the established methods to achieve this is through 1,3-dipolar cycloaddition reactions. For instance, a related chiral pyrrolidine, (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, has been synthesized using a 1,3-dipolar cycloaddition between a dipolarophile and an achiral ylide precursor. researchgate.net This approach allows for the creation of the pyrrolidine ring with a specific stereochemistry, which can then be further elaborated.

The functional groups of this compound offer multiple handles for stereocontrolled modifications. The secondary amine can be acylated or alkylated, while the hydroxyl group can be etherified, esterified, or used as a directing group for subsequent reactions. The methoxy group, being relatively stable, helps to lock the conformation of the ring, thereby influencing the stereochemical outcome of reactions at other positions. This inherent stereochemical information is critical when constructing complex molecules where the biological activity is highly dependent on the precise 3D arrangement of atoms.

Applications in Multi-Step Reaction Sequences under Flow Conditions

The integration of chiral building blocks like this compound into multi-step reaction sequences has been significantly advanced by the adoption of flow chemistry. nih.gov Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, better process control, and the potential for rapid optimization and scale-up. researchgate.net

While specific examples detailing the use of this compound in multi-step flow synthesis are emerging, the broader application of flow chemistry to construct chiral pyrrolidine libraries has been demonstrated. rsc.org For example, a highly diastereoselective continuous flow protocol has been developed for the synthesis of α-chiral pyrrolidines, achieving high yields and excellent stereocontrol in very short reaction times. rsc.org Such methodologies are readily adaptable for the derivatization of this compound. A multi-step flow process could involve the initial functionalization of the pyrrolidine nitrogen, followed by subsequent reactions on the hydroxyl or methoxy substituents in a continuous, automated sequence. rsc.org This approach is particularly valuable for the rapid generation of a library of analogues for SAR studies.

Table 1: Comparison of Batch vs. Flow Synthesis for Chiral Pyrrolidines

| Feature | Batch Synthesis | Flow Synthesis |

| Reaction Time | Hours to days | Seconds to minutes rsc.org |

| Scalability | Often challenging | Readily scalable rsc.org |

| Safety | Handling of hazardous reagents can be risky | Improved safety due to small reaction volumes researchgate.net |

| Process Control | More variable | Precise control over parameters researchgate.net |

| Optimization | Time-consuming | Rapid optimization possible |

Structure-Activity Relationship (SAR) Studies Focused on Structural and Conformational Effects in Synthesized Analogues

The rigid conformation of the this compound scaffold is instrumental in understanding the structure-activity relationships of the molecules into which it is incorporated. By introducing this building block, chemists can systematically probe the impact of substituent positioning on biological activity.

A prominent example of its application is in the development of inhibitors for the epidermal growth factor receptor (EGFR), a key target in cancer therapy. The compound PF-06459988, a potent and selective inhibitor of T790M-containing EGFR mutants, incorporates the this compound moiety. acs.orgacs.org The specific stereochemistry and the methoxy group of the pyrrolidine ring were found to be crucial for orienting the molecule within the EGFR binding site, thereby enhancing its potency and selectivity.

The significance of stereochemistry in drug-target interactions is further highlighted in studies of other kinase inhibitors. For instance, an examination of the four enantiopure stereoisomers of a Janus kinase 3 (Jak3) inhibitor revealed that only the (3R,4R)-isomer was highly active. nih.gov Molecular docking studies of this inhibitor and its analogues have helped to rationalize the observed selectivity and potency based on their minimum energy conformations and binding modes. nih.gov These findings underscore the importance of using stereochemically pure building blocks like this compound to dissect the conformational requirements for optimal biological activity.

Future Research Directions and Unexplored Reactivity of 3r,4r 4 Methoxypyrrolidin 3 Ol

Exploration of Novel and Greener Synthetic Routes

The development of efficient and environmentally benign methods for the synthesis of (3R,4R)-4-methoxypyrrolidin-3-ol is paramount to unlocking its widespread use. Future research is anticipated to move beyond classical multi-step syntheses, which often involve hazardous reagents and generate significant waste.

A primary focus will be the adoption of biocatalytic methods . Engineered enzymes, such as transaminases and oxidoreductases, offer the potential for highly stereoselective transformations under mild, aqueous conditions. For instance, the enzymatic intramolecular C(sp³)–H amination of suitably designed acyclic precursors could provide a direct and atom-economical route to the chiral pyrrolidine (B122466) core. acs.org

Flow chemistry represents another promising avenue for greener synthesis. acs.orgcam.ac.ukrsc.orgresearchgate.networktribe.com Continuous flow reactors can enable precise control over reaction parameters, leading to higher yields, improved safety, and reduced solvent usage. The integration of immobilized catalysts and in-line purification techniques within a flow system could streamline the synthesis of this compound and its derivatives. cam.ac.ukacs.org

Furthermore, the exploration of novel catalytic asymmetric strategies from readily available starting materials is a key research area. This includes the development of catalyst-tuned regio- and enantioselective reactions to construct the substituted pyrrolidine ring with high efficiency. acs.org The use of earth-abundant metal catalysts and organocatalysts in these transformations will be a critical aspect of developing more sustainable synthetic protocols. mdpi.com

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced waste. | Enzyme engineering for specific substrate recognition and intramolecular C-H amination. |

| Flow Chemistry | Enhanced safety, improved yield and purity, scalability, reduced solvent use. | Development of integrated flow systems with immobilized catalysts for continuous production. |

| Novel Catalysis | Atom economy, access from simple precursors, reduced reliance on precious metals. | Design of new chiral catalysts for asymmetric cyclization and functionalization reactions. |

Advanced Derivatization for Material Science Applications

The unique stereochemistry and functional groups of this compound make it an attractive building block for novel functional materials. Future research will likely focus on its derivatization and incorporation into various polymeric and hybrid materials.

One area of exploration is the synthesis of chiral porous polymers . rsc.org By functionalizing the pyrrolidine ring with polymerizable groups, it can be incorporated into porous organic frameworks. These materials could find applications in asymmetric catalysis, chiral separations, and sensing. The defined stereochemistry of the pyrrolidine unit can impart chirality to the bulk material, creating environments for enantioselective processes.

The development of pyrrolidine-based functional materials for electronics and photonics is another exciting prospect. For instance, the incorporation of this compound derivatives into photoresponsive polymers could lead to materials with tunable optical properties. The pyrrolidine moiety can influence the polymer's conformation and intermolecular interactions, thereby affecting its bulk properties.

Furthermore, the synthesis of hybrid materials by grafting pyrrolidine derivatives onto inorganic substrates like silica (B1680970) or graphene could yield materials with unique properties. csic.esnih.govrsc.org For example, pyrrolidine-functionalized graphene has been explored, and the specific stereochemistry of this compound could introduce new chiral recognition capabilities at the nanoscale. rsc.org

| Material Type | Potential Application | Role of this compound |

| Chiral Porous Polymers | Asymmetric catalysis, chiral separations. | Provides a chiral scaffold to induce enantioselectivity in the polymer framework. |

| Functional Polymers | Photoresponsive materials, advanced coatings. | Influences polymer chain packing and conformation, tuning bulk properties. |

| Hybrid Materials | Chiral sensors, specialized fillers. | Imparts chirality and specific binding properties to inorganic substrates. |

Development of Pyrrolidine-Based Probes for Chemical Biology Studies (Excluding Biological Outcomes)

The pyrrolidine scaffold is a valuable component in the design of molecular probes for studying biological systems. nih.gov Future research can leverage the specific structure of this compound to create highly specific tools for chemical biology, with a focus on the probe's chemical and physical properties rather than its direct biological effects.

A key area will be the development of novel fluorescent probes . rsc.orgmdpi.com By attaching a fluorophore to the this compound core, and potentially a recognition motif, probes can be designed to report on specific microenvironments or the presence of certain analytes through changes in their fluorescence emission. The rigid, chiral structure of the pyrrolidine can influence the photophysical properties of the attached fluorophore. The design of probes where the pyrrolidine itself is the target of detection is also an emerging area. researchgate.net

The synthesis of customized chemical biology tools based on this scaffold is another promising direction. This could include the development of affinity-based probes or capture compounds for identifying and isolating specific proteins or other biomolecules. The methoxy (B1213986) and hydroxyl groups on the pyrrolidine ring provide convenient handles for further functionalization with reactive groups or affinity tags.

Integration into Supramolecular Assemblies and Nanomaterials

The ability of chiral molecules to direct the formation of ordered structures makes this compound a compelling candidate for use in supramolecular chemistry and nanomaterials.

Future work will likely involve the design of derivatives that can participate in self-assembly processes . By introducing functionalities capable of non-covalent interactions, such as hydrogen bonding or aromatic stacking, molecules based on this chiral pyrrolidine can be programmed to form well-defined supramolecular architectures like gels, fibers, or vesicles. The inherent chirality of the building block can be transferred to the macroscopic properties of the resulting assembly.

The incorporation of this compound derivatives into nanomaterials is another fertile area for research. This includes the functionalization of nanoparticles, such as gold or magnetic nanoparticles, with these chiral ligands. researchgate.netselectscience.net Such functionalized nanoparticles could be used in chiral recognition, sensing, and catalysis. The stereochemistry of the pyrrolidine can influence the arrangement of the ligands on the nanoparticle surface, creating chiral pockets for molecular recognition.

The use of this chiral building block in the synthesis of metal-organic frameworks (MOFs) is also a promising direction. rsc.org The pyrrolidine nitrogen and the hydroxyl group can act as coordination sites for metal ions, leading to the formation of three-dimensional, porous structures with chiral channels.

| Area | Research Focus | Potential Impact |

| Supramolecular Chemistry | Design of self-assembling derivatives. | Creation of novel chiral gels, fibers, and vesicles with tailored properties. |

| Nanomaterials | Functionalization of nanoparticles with chiral ligands. | Development of advanced materials for chiral sensing and catalysis. |

| Metal-Organic Frameworks | Use as a chiral linker in MOF synthesis. | Generation of porous materials with enantioselective recognition and separation capabilities. |

High-Throughput Synthesis and Screening of Derivatives for Novel Reactivities

To accelerate the discovery of new applications for this compound, high-throughput methods for both synthesis and screening are essential.

The development of combinatorial libraries of derivatives is a key strategy. nih.govpnas.orgacs.orgnih.govnih.govresearchgate.netwikipedia.org By systematically varying the substituents on the pyrrolidine ring, a large number of compounds can be generated in a parallel fashion. This can be achieved using solid-phase synthesis or solution-phase techniques coupled with automated purification.

Flow chemistry again presents a powerful tool in this context, enabling the rapid and automated synthesis of compound libraries. cam.ac.ukrsc.orgresearchgate.networktribe.comacs.org The ability to quickly change reagents and reaction conditions in a flow reactor makes it ideal for exploring a wide chemical space.

Once these libraries are synthesized, high-throughput screening methods can be employed to identify derivatives with novel reactivities. This could involve screening for new catalytic activities, binding properties, or the ability to promote specific chemical transformations. The insights gained from these screens can then guide the rational design of more advanced molecules based on the this compound scaffold.

Q & A

Q. What are the common synthetic routes for (3R,4R)-4-methoxypyrrolidin-3-ol, and how do their conditions differ?

Two primary methodologies are documented:

- Hydrogenolysis : Starting from (3R,4R)-1-benzyl-3,4-pyrrolidinediol, catalytic hydrogenolysis (10% Pd/C, H₂, anhydrous MeOH) removes the benzyl group to yield the diol intermediate. Methoxylation can then be achieved via alkylation or protection/deprotection strategies .

- Asymmetric 1,3-Dipolar Cycloaddition : A scalable route employs a dipolarophile (e.g., bornane sultam derivatives) and an achiral ylide precursor, followed by LAH reduction and hydrogenation. This method avoids chromatography, achieving 51% overall yield in a related hydroxymethyl analog .

| Method | Key Reagents/Conditions | Yield | Scalability | Reference |

|---|---|---|---|---|

| Hydrogenolysis | 10% Pd/C, H₂, MeOH | NS* | Moderate | |

| Cycloaddition/Reduction | Bornane sultam, LAH, H₂ | 51% | High | |

| *NS: Not specified in cited evidence. |

Q. How can researchers confirm the stereochemical integrity of this compound during synthesis?

- X-ray Crystallography : Definitive proof of absolute configuration.

- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives).

- NOESY NMR : Correlates spatial proximity of protons to confirm relative stereochemistry. For example, hydrogenolysis preserves stereochemistry from the benzyl-protected precursor .

- Optical Rotation : Comparison with literature values for enantiomeric purity .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Crystallization : Diastereomers (e.g., from cycloaddition intermediates) are separable via solvent optimization (e.g., MeOH/water mixtures) .

- Distillation : For volatile byproducts or protected intermediates.

- Flash Chromatography : Use polar solvents (EtOAc/hexane) for non-crystalline products, though scalability may be limited .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve diastereoselectivity in asymmetric synthesis?

- Dipolarophile Design : Electron-deficient dipolarophiles (e.g., bornane sultam in ) enhance stereocontrol.

- Temperature Control : Lower temperatures (-20°C to 0°C) favor kinetic control, reducing epimerization.

- Catalyst Screening : Chiral auxiliaries or transition-metal catalysts (e.g., Cu(I)) may improve enantiomeric excess .

Q. What analytical approaches resolve contradictions in stereochemical assignment from conflicting data?

- Multi-Technique Validation : Combine X-ray (absolute configuration), 2D NMR (NOESY for relative configuration), and computational modeling (DFT for energy-minimized conformers).

- Isotopic Labeling : Use deuterated analogs to clarify ambiguous NMR signals.

- Case Study : In , ESI-MS and melting point analysis resolved discrepancies in pyrrolidinone derivatives synthesized under varying conditions .

Q. What methodologies enable efficient separation of this compound from diastereomers in complex mixtures?

- Crystallization-Driven Resolution : Exploit solubility differences in ethanol/water or acetone/hexane systems .

- Chiral Resolution Agents : Tartaric acid or camphorsulfonic acid form diastereomeric salts for selective precipitation.

- Preparative HPLC : Use chiral columns (e.g., Chiralpak IA/IB) with heptane/IPA/DEA mobile phases .

Q. How does the methoxy group influence reactivity as a chiral building block for bioactive molecules?

- Electronic Effects : The methoxy group modulates electron density at C4, enhancing nucleophilicity for alkylation or acylation reactions.

- Steric Shielding : Protects the adjacent hydroxyl group from undesired side reactions.

- Pharmaceutical Relevance : Serves as a key intermediate in kinase inhibitors (e.g., ’s crystalline API for cancer therapy) and antiviral agents .

Methodological Best Practices

- Stereochemical Preservation : Use inert atmospheres (N₂/Ar) during hydrogenolysis to prevent racemization .

- Yield Optimization : Replace chromatography with crystallization (e.g., ’s LAH reduction step) for cost-effective scale-up .

- Data Reproducibility : Document reaction parameters (e.g., H₂ pressure, Pd/C activation) to mitigate batch-to-batch variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.